
MK-5108
概要
説明
MK-5108は、Aurora-Aキナーゼの選択的阻害剤として作用する新規の低分子化合物です。 Aurora-Aキナーゼは、中心体の成熟、紡錘体の形成、染色体の配列など、細胞分裂の調節において重要な役割を果たすセリン/スレオニンキナーゼです . Aurora-Aキナーゼの過剰発現は、さまざまなヒトのがんにおいて頻繁に観察されており、抗がん療法の標的となり得ます .
合成方法
合成経路には、4-(3-クロロ-2-フルオロフェノキシ)-1-[(6-(1,3-チアゾール-2-イルアミノ)ピリジン-2-イル)メチル]シクロヘキサン-1-カルボン酸の合成が含まれます . 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と、テトラ-ケンプチドやアデノシン三リン酸(ATP)などの試薬の使用が含まれます . 工業的な生産方法では、これらの反応条件を最適化して、最終生成物の高収率と高純度を実現します .
化学反応の分析
This compoundは、ATP結合部位に結合することによるAurora-Aキナーゼの競合阻害など、さまざまな種類の化学反応を起こします. この阻害は、Aurora-Aキナーゼの正常な機能を阻害し、細胞周期の停止を引き起こし、最終的にがん細胞の死に至ります. これらの反応に使用される一般的な試薬には、ATPとテトラ-ケンプチドが含まれます . これらの反応から生成される主な生成物は、リン酸化ヒストンH3とAurora-Aの自己リン酸化の阻害です .
科学研究への応用
This compoundは、特にがん治療の分野において、重要な科学研究への応用が期待されています。 乳がん、子宮頸がん、大腸がん、卵巣がん、膵臓がんなど、さまざまな種類のがんを対象とした前臨床試験で、強力な抗腫瘍効果を示しています . This compoundは現在、単剤療法またはドキセタキセルなどの既存のタキサン療法との併用療法として、臨床試験で評価されています . さらに、Aurora-Aキナーゼの細胞分裂における役割と、治療標的としての可能性を研究するために使用されています .
科学的研究の応用
MK-5108 has significant scientific research applications, particularly in the field of cancer therapy. It has shown potent antitumor activity in preclinical studies involving various cancer types, including breast, cervical, colorectal, ovarian, and pancreatic cancers . This compound is currently being tested in clinical trials as a single agent or in combination with existing taxane therapies such as docetaxel . Additionally, it is used in research to study the role of Aurora-A kinase in mitosis and its potential as a therapeutic target .
作用機序
MK-5108は、Aurora-Aキナーゼの競合阻害剤として作用することで効果を発揮します. 酵素のATP結合ポケットに結合し、ATPの結合を阻害します. このATP結合の阻害により、Aurora-Aキナーゼ活性が阻害され、G2-M期での細胞周期停止を引き起こし、最終的にがん細胞の死を誘導します. 関与する分子標的には、Aurora-Aキナーゼとその基質(リン酸化ヒストンH3など)が含まれます .
類似の化合物との比較
This compoundは、Aurora-BやAurora-Cなど、他のキナーゼよりもAurora-Aキナーゼに対して高い選択性を示すことが特徴です . 同様の化合物には、TAS-119があり、これはAurora-Aキナーゼも標的としますが、トロポミオシン受容体キナーゼ(TRK)経路にも追加の阻害効果があります . その他の類似の化合物には、MLN8054とMLN8237があり、これらはthis compoundと比較してAurora-Aキナーゼに対する選択性が低くなっています . This compoundの独自性は、その強力な選択性と抗腫瘍活性にあります .
生化学分析
Biochemical Properties
This compound specifically inhibits Aurora-A kinase in a panel of protein kinase assays . It displays robust selectivity against Aurora-B (220-fold) and Aurora-C (190-fold) in the biochemical assays . This compound also exhibits high selectivity for Aurora-A over a panel of 233 kinases .
Cellular Effects
Inhibition of Aurora-A by this compound in cultured cells induces cell cycle arrest at the G2-M phase . This effect is confirmed by the accumulation of cells with expression of phosphorylated Histone H3 and inhibition of Aurora-A autophosphorylation . This compound also induces phosphorylated Histone H3 in skin and xenograft tumor tissues in a nude rat xenograft model .
Molecular Mechanism
This compound exerts its effects at the molecular level through its potent inhibitory activity against Aurora-A kinase . It inhibits the growth of 14 tumor cell lines with IC50 values between 0.16 and 6.4 μM . It shows antitumor effects alone or in combination with docetaxel in xenografts .
Temporal Effects in Laboratory Settings
This compound has shown to inhibit the growth of human tumor cell lines in culture and in different xenograft models . Furthermore, the combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .
Dosage Effects in Animal Models
This compound has shown antitumor activity in different xenograft models . The combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .
Metabolic Pathways
As an inhibitor of Aurora-A kinase, it is likely to impact pathways regulated by this kinase .
Transport and Distribution
Given its role as an Aurora-A kinase inhibitor, it is likely to be distributed to areas where this kinase is active .
Subcellular Localization
Given its role as an Aurora-A kinase inhibitor, it is likely to localize to areas where this kinase is active .
準備方法
The synthetic route involves the preparation of 4-(3-chloro-2-fluorophenoxy)-1-[(6-(1,3-thiazol-2-ylamino)pyridin-2-yl)methyl]cyclohexane-1-carboxylic acid . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like tetra-Kemptide and adenosine triphosphate (ATP) . Industrial production methods involve optimizing these reaction conditions to achieve high yield and purity of the final product .
化学反応の分析
MK-5108 undergoes various types of chemical reactions, including competitive inhibition of Aurora-A kinase by binding to the ATP binding site. This inhibition disrupts the normal function of Aurora-A kinase, leading to cell cycle arrest and ultimately cell death in cancer cells. Common reagents used in these reactions include ATP and tetra-Kemptide . The major products formed from these reactions are phosphorylated Histone H3 and inhibition of Aurora-A autophosphorylation .
類似化合物との比較
MK-5108 is unique in its high selectivity for Aurora-A kinase over other kinases, including Aurora-B and Aurora-C . Similar compounds include TAS-119, which also targets Aurora-A kinase but has additional inhibitory effects on tropomyosin receptor kinase (TRK) pathways . Other similar compounds are MLN8054 and MLN8237, which are less selective for Aurora-A kinase compared to this compound . The uniqueness of this compound lies in its robust selectivity and potent antitumor activity .
生物活性
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid, commonly referred to as MK-5108, is a synthetic small molecule recognized for its potential therapeutic applications, particularly in oncology. This compound acts as a selective inhibitor of Aurora-A kinase, an essential enzyme involved in cell cycle regulation. Its structural uniqueness and biological activity make it a subject of extensive research in cancer therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClF₁N₂O₂S, with a molecular weight of approximately 461.9 g/mol. The compound features a cyclohexane ring, a carboxylic acid group, and a thiazole-substituted aminopyridine moiety. These structural components contribute to its biological activity and selectivity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClF₁N₂O₂S |
Molecular Weight | 461.9 g/mol |
IUPAC Name | 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid |
CAS Number | 1010085-13-8 |
This compound functions primarily as an Aurora-A kinase inhibitor. Aurora-A kinase is crucial for several mitotic processes including centrosome maturation and spindle assembly. By binding to the ATP-binding site of this kinase, this compound disrupts its function, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underpins its potential efficacy against various malignancies.
Antitumor Activity
Preclinical studies have demonstrated that this compound exhibits significant antitumor activity across multiple cancer types, including:
- Breast Cancer
- Cervical Cancer
- Colorectal Cancer
- Ovarian Cancer
- Pancreatic Cancer
In vitro assays have shown that this compound effectively inhibits tumor growth in various cancer cell lines. For instance, studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%, which highlights its potency.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound's unique combination of functional groups may confer superior selectivity against specific kinases compared to other Aurora kinase inhibitors.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Phenoxy group + Thiazole-pyridine structure | Potent antitumor activity across multiple cancer types |
GSK1070916 | Similar thiazole-pyridine structure | Inhibits Aurora kinases with potential anticancer effects |
AZD1152-HQPA | Related to Aurora kinase inhibition | High efficacy in preclinical cancer models |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in xenograft models. For example, oral administration at doses of 100 mg/kg resulted in significant tumor regression in murine models of breast and ovarian cancer. These findings suggest that this compound not only inhibits tumor growth but may also enhance survival rates in treated subjects.
Notable Research Outcomes
- Inhibition of Tumor Growth : In xenograft studies using human tumor cell lines, this compound led to a reduction in tumor volume.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound resulted in an accumulation of cells in the G2/M phase, confirming its role as a cell cycle inhibitor.
- Induction of Apoptosis : Western blot analysis showed increased levels of pro-apoptotic markers following treatment with this compound.
特性
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010085-13-8 | |
Record name | MK-5108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-5108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-5108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。